molecular formula C13H18N2O B15263820 N-(2-aminocyclohexyl)benzamide

N-(2-aminocyclohexyl)benzamide

Cat. No.: B15263820
M. Wt: 218.29 g/mol
InChI Key: MGHXBZCCOMKWEG-UHFFFAOYSA-N
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Description

N-(2-Aminocyclohexyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of substituted benzamides, which have been investigated for their potential biological activities . Structurally, it features a benzamide group linked to a 2-aminocyclohexane ring, a motif that is often explored for its conformational properties and interaction with biological targets. Research into structurally similar N-(2-aminocycloaliphatic)benzamides has highlighted their potential as analgesic agents in animal models, suggesting a possible value for this compound class in pain management research . The compound is intended for research and development purposes only. Researchers can utilize this product in various applications, including as a building block in organic synthesis, a precursor for the development of novel pharmaceutical compounds, or a standard in analytical studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Ensure proper handling and storage in accordance with laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2-aminocyclohexyl)benzamide

InChI

InChI=1S/C13H18N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16)

InChI Key

MGHXBZCCOMKWEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N 2 Aminocyclohexyl Benzamide and Its Analogues

Direct Amidation and Coupling Reactions for Benzamide (B126) Formation

The formation of the benzamide group in N-(2-aminocyclohexyl)benzamide is typically achieved through direct amidation or coupling reactions. These methods focus on creating the robust amide linkage between a benzoic acid derivative and an aminocyclohexyl precursor.

Acylation of Diamines and Aminocyclohexyl Precursors

A primary method for synthesizing this compound involves the acylation of 1,2-diaminocyclohexane. nih.govarkat-usa.org This reaction typically uses a benzoyl derivative, such as benzoyl chloride, which readily reacts with one of the amino groups on the cyclohexane (B81311) ring. The choice of reactants and conditions is critical to ensure mono-acylation, preventing the formation of the di-acylated product. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org

The starting material, 1,2-diaminocyclohexane, is commercially available and can be produced by the hydrogenation of o-phenylenediamine. wikipedia.orgwikipedia.org It exists as a mixture of cis and trans stereoisomers, which can be separated to yield specific precursors for the synthesis. wikipedia.orgwikipedia.org

Optimized Amide Bond Formation Strategies

Various strategies have been developed to optimize the formation of the amide bond, aiming for higher yields and milder reaction conditions. While traditional methods may require high temperatures, newer catalytic systems have been introduced. mdpi.com For instance, boric acid can be used as a catalyst in the reaction between a carboxylic acid and an amine. youtube.comsemanticscholar.org

Other advanced methods include the use of coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. While these are common in peptide synthesis, they can be adapted for the synthesis of benzamides. researchgate.net The direct condensation of carboxylic acids and amines is also possible but often requires high temperatures to remove the water byproduct and drive the reaction forward. mdpi.com

Stereoselective Synthesis Approaches

The stereochemistry of the cyclohexane ring in this compound is a critical aspect, leading to the development of methods that control the formation of specific cis and trans isomers, as well as chiral analogues.

Control over cis and trans Stereoisomer Formation in Cyclohexane Ring Systems

The relative orientation of the amino and benzamido groups on the cyclohexane ring (cis or trans) significantly influences the molecule's shape and properties. Control over stereoisomer formation can be achieved by starting with a stereochemically pure precursor, such as cis- or trans-1,2-diaminocyclohexane. nih.govrsc.orgresearchgate.net

Alternatively, stereocontrol can be exerted during the synthesis. For example, three-component reactions involving amines, aldehydes, and nitroalkenes can lead to the formation of substituted cyclohexanes with specific stereochemistry. nih.gov The reaction conditions and the nature of the reactants can influence whether a cis or trans product is favored. nih.govrsc.org For instance, the use of less nucleophilic carboxamides in certain cycloaddition reactions can favor the formation of cis,trans-nitrocyclohexenyl amides. nih.gov Subsequent reduction of the nitro group can then yield the desired cis-diamino derivative. rsc.org

PrecursorReagentsProduct StereochemistryReference
Amine, Aldehyde, NitroalkeneCarboxamidecis,trans-Nitrocyclohexenyl amide nih.gov
Nitrocyclohexene derivativeZn/HClcis-Diaminocyclohexene rsc.org

Enantioselective Synthesis for Chiral Analogues

For the synthesis of specific enantiomers of this compound, chiral starting materials or catalysts are necessary. Enantiomerically pure trans-1,2-diaminocyclohexane is a widely used chiral scaffold in asymmetric synthesis. researchgate.net The separation of racemic trans-1,2-diaminocyclohexane into its (1R,2R) and (1S,2S) enantiomers can be accomplished using a resolving agent like tartaric acid. wikipedia.org

Chiral catalysts, such as those based on cinchona alkaloids or SPINOL-derived phosphoric acids, can be employed to induce enantioselectivity in reactions forming the chiral centers of the molecule or its precursors. rsc.orgnih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For example, chiral primary amine-salicylamides derived from trans-cyclohexane-1,2-diamine have been used as organocatalysts in enantioselective conjugate additions. researchgate.net

Ring-Opening Reactions for Cyclohexyl Amide Scaffolds

An alternative approach to constructing the this compound scaffold involves the ring-opening of cyclic precursors. nih.gov For example, the ring-opening of cyclohexene (B86901) oxide with an amine can produce a trans-2-aminocyclohexanol. arkat-usa.org This intermediate can then be further functionalized.

More complex ring-opening reactions, such as the ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives containing an amide group, have also been explored. nih.govnih.gov While not a direct synthesis of this compound, these methods demonstrate the utility of ring-opening strategies in creating functionalized cyclic and acyclic amides.

Aziridine (B145994) Ring-Opening Protocols

The ring-opening of aziridines serves as a significant pathway for the synthesis of 1,2-diamines, which are key precursors to this compound. Aziridines, as strained three-membered nitrogen-containing heterocycles, are susceptible to nucleophilic attack, leading to the formation of various amino compounds. clockss.org The reactivity of the aziridine ring can be enhanced by the presence of an electron-withdrawing group on the nitrogen atom, which activates the ring for nucleophilic attack. clockss.org

A common strategy involves the activation of the aziridine ring through N-alkylation, forming an aziridinium (B1262131) ion. This highly reactive intermediate readily undergoes ring-opening by external nucleophiles. nih.gov For instance, the reaction of an activated aziridine with an amine can lead to the desired 1,2-diamine structure. The regioselectivity of the ring-opening is a critical aspect, with nucleophiles typically attacking the less substituted carbon of the aziridine ring. clockss.org

Another approach is the [3+2] annulation of 2-substituted aziridines with cyanamides, which proceeds through a domino regioselective ring-opening and cyclization process to yield five-membered cyclic guanidines. rsc.org While not a direct synthesis of this compound, this methodology highlights the versatility of aziridine ring-opening in constructing related nitrogen-containing scaffolds.

Nucleophilic Substitution Reactions in Cyclohexane Derivatives

Nucleophilic substitution reactions on cyclohexane derivatives represent a fundamental and widely employed method for the synthesis of this compound and its analogues. This approach typically involves the reaction of a cyclohexane derivative bearing a suitable leaving group with an amine nucleophile.

One straightforward method is the Gabriel-Cromwell type cyclization, which involves the reaction of dihalogenated cyclohexanes with amines to form aziridines, which can then be opened to yield the desired diamine. nih.gov Alternatively, direct substitution on a functionalized cyclohexane can be achieved. For example, a compound with a leaving group at the 2-position of a cyclohexylamine (B46788) can react with ammonia (B1221849) or a primary amine to introduce the second amino group.

The efficiency of these substitution reactions can be influenced by steric hindrance and the nature of the leaving group. To facilitate the reaction, the hydroxyl group of a trans-4-aminocyclohexanol (B47343) can be converted into a better leaving group, followed by intramolecular nucleophilic displacement by the amine to form an aziridine ring, which is subsequently opened. clockss.org

Synthesis of Derivatized N-(2-aminocyclohexyl)benzamides and Related Analogues

The derivatization of this compound allows for the exploration of structure-activity relationships and the optimization of its properties for various applications. Modifications can be introduced on both the benzamide moiety and the aminocyclohexyl ring.

Substituent Variation on the Benzamide Moiety

The synthesis of analogues with different substituents on the benzamide portion is commonly achieved by reacting the core aminocyclohexyl diamine with a variety of substituted benzoic acids or their activated derivatives. Standard amide coupling reagents such as EDC/HOBt can be used to facilitate this reaction. nih.gov

For example, a series of N-substituted benzamide derivatives have been synthesized to explore their biological activities. nih.govresearchgate.net These studies often involve the introduction of various functional groups onto the phenyl ring of the benzamide to investigate the impact of electronics and sterics on the compound's properties. nih.govresearchgate.net The presence of electron-withdrawing groups like nitro groups has been shown to increase the rate of some amidation reactions. semanticscholar.org

Starting MaterialReagentProductReference
Substituted benzoic acidEDC, HOBt, DIPEA, amineSubstituted N-aryl benzamide nih.gov
5-Chlorosalicylic acidPrimary amine, PCl3N-substituted 5-chloro-2-hydroxybenzamide researchgate.net

Modifications on the Aminocyclohexyl Ring

Modifications to the aminocyclohexyl ring can introduce conformational constraints or additional functional groups. One approach involves starting with differently substituted cyclohexanes. For example, using trans-4-aminocyclohexanol allows for the introduction of a hydroxyl group onto the cyclohexane ring. chemicalbook.com

The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives has been achieved through a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) derivatives, showcasing a method to introduce more complex side chains onto the amino group of an anthranilamide scaffold. nih.gov

ReactantsProductKey FeatureReference
Isatoic anhydride, primary amine, 2-bromoacetophenoneN-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamideIntroduction of a complex side chain nih.gov
trans-4-Aminocyclohexanol, isatoic anhydridetrans-4-[(2-Aminobenzoyl)amino]cyclohexanolHydroxyl group on cyclohexane ring chemicalbook.com

Synthesis of Heteroatom-Containing Analogues (e.g., Selenophenyl, Thiophene)

The incorporation of heteroatoms into the benzamide moiety can significantly alter the electronic properties and biological activity of the resulting compounds. The synthesis of such analogues typically involves the use of heteroaromatic carboxylic acids in the amidation step. For example, thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized via nucleophilic aromatic substitution. nih.gov

While direct synthesis of selenophenyl or thiophene (B33073) analogues of this compound is not explicitly detailed in the provided context, the general principles of amide bond formation would apply. This would involve coupling the aminocyclohexyl diamine with a selenophene- or thiophene-carboxylic acid, likely activated as an acid chloride or using standard coupling agents. The synthesis of various heteroatom-containing compounds is an active area of research. researchgate.net

Considerations for Scalable and Sustainable Synthesis

The development of scalable and sustainable synthetic methods is crucial for the practical application of this compound and its analogues. Green chemistry principles, such as the use of non-hazardous solvents, minimizing waste, and improving energy efficiency, are increasingly important considerations. researchgate.net

Solvent-free reaction conditions offer a significant advantage in terms of sustainability. semanticscholar.orgresearchgate.net For instance, the synthesis of amides from carboxylic acids and urea (B33335) can be achieved by simple trituration and direct heating, eliminating the need for solvents and simplifying purification. semanticscholar.orgresearchgate.net The use of catalysts like boric acid in these solvent-free reactions can further enhance efficiency. semanticscholar.org

Another approach to greener synthesis is the use of more environmentally benign reaction media, such as polyethylene (B3416737) glycol (PEG), which has been used for nucleophilic aromatic substitution reactions. nih.gov One-pot, multi-component reactions also contribute to sustainability by reducing the number of synthetic steps and purification procedures. nih.gov The use of efficient and recyclable catalysts, such as bimetallic metal-organic frameworks, is another promising strategy for developing sustainable amidation processes. mdpi.com

MethodKey Sustainability FeatureReference
Solvent-free amide synthesisEliminates solvent use, simple procedure semanticscholar.orgresearchgate.net
Nucleophilic aromatic substitution in PEGUse of a greener solvent nih.gov
Three-component reactionOne-pot synthesis, atom economy nih.gov
Catalysis with metal-organic frameworksUse of a recyclable heterogeneous catalyst mdpi.com

Structural Elucidation and Advanced Characterization of N 2 Aminocyclohexyl Benzamide

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool in the characterization of N-(2-aminocyclohexyl)benzamide, offering non-destructive analysis of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of related benzamide (B126) structures, the aromatic protons of the benzoyl group typically appear as multiplets in the downfield region, while the protons on the cyclohexyl ring and those of the amine and amide groups are found in the upfield region. chemicalbook.com The specific chemical shifts and coupling patterns are crucial for assigning each proton to its position in the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For benzamide analogs, distinct signals are observed for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring. researchgate.netrsc.orgrsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons. researchgate.netwikipedia.org COSY spectra reveal proton-proton couplings within the cyclohexyl ring and the aromatic system, while HSQC correlates directly bonded proton and carbon atoms, confirming their assignments. researchgate.netwikipedia.org HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to identify longer-range couplings, for instance, between the amide proton and the carbonyl carbon, which helps to piece together the entire molecular structure. researchgate.netredalyc.org

Stereochemical Assignments: The relative stereochemistry of the substituents on the cyclohexyl ring (i.e., whether the amino and benzamido groups are cis or trans to each other) can be determined using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). wordpress.comipb.pt These experiments detect through-space interactions between protons that are close to each other, providing definitive evidence for their spatial arrangement. wordpress.comipb.pt The magnitude of coupling constants between protons on the cyclohexyl ring can also offer insights into their relative stereochemistry. ipb.pt

Table 1: Representative NMR Data for Benzamide-related Structures

Nucleus Chemical Shift (ppm) Range Notes
¹H 7.4 - 8.1 Aromatic protons (benzoyl group) chemicalbook.com
¹H 1.2 - 4.0 Cyclohexyl, amine, and amide protons chemicalbook.com
¹³C 165 - 172 Carbonyl carbon (amide) redalyc.orgbmrb.io
¹³C 125 - 135 Aromatic carbons rsc.orgbmrb.io
¹³C 20 - 60 Aliphatic carbons (cyclohexyl ring) researchgate.net

Note: Specific chemical shifts for this compound may vary depending on the solvent and stereoisomer.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

MS and HRMS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound (218.29 g/mol ). moldb.comnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C13H18N2O) by distinguishing it from other compounds with the same nominal mass.

LC-MS and GC-MS: When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), mass spectrometry becomes a powerful tool for separating the compound from a mixture and analyzing it. LC-MS is particularly useful for analyzing this compound, as it is a non-volatile compound. moldb.com GC-MS can also be used, potentially after derivatization to increase volatility. nist.gov

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C13H18N2O moldb.comnih.gov
Molecular Weight 218.29 g/mol moldb.comnih.gov
Monoisotopic Mass 218.141913202 Da nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nist.gov By measuring the absorption of infrared radiation by the molecule, specific vibrational modes corresponding to different bonds can be detected. nist.gov

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, and the C-H and C=C bonds of the aromatic and aliphatic parts of the molecule. researchgate.netnist.govchemicalbook.comspectroscopyonline.com

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine & amide) Stretching 3400 - 3200
C-H (aromatic) Stretching 3100 - 3000
C-H (aliphatic) Stretching 3000 - 2850
C=O (amide) Stretching 1680 - 1630
C=C (aromatic) Stretching 1600 - 1450
N-H Bending 1640 - 1550

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzoyl group. nist.gov The aromatic ring gives rise to characteristic π → π* transitions. researchgate.netresearchgate.net The presence of the amide and amino groups can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene (B151609). researchgate.netnih.gov

Table 4: Expected UV-Vis Absorption for this compound

Chromophore Electronic Transition Expected λmax (nm)
Benzoyl group π → π* ~230 - 280

Note: The solvent can have a significant effect on the position and intensity of the absorption bands.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. scispace.comresearchgate.net It would also unequivocally establish the relative stereochemistry of the amino and benzamido groups on the cyclohexyl ring and reveal details about the conformation of the cyclohexyl ring (e.g., chair conformation). scispace.comresearchgate.net Furthermore, the crystal packing arrangement, including intermolecular interactions like hydrogen bonding, would be elucidated. scispace.comresearchgate.net

Elemental Analysis and Purity Assessment Methodologies

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in this compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C13H18N2O) to confirm the compound's elemental composition. researchgate.netyoutube.com

Purity assessment is crucial to ensure that the characterized material is indeed this compound and not a mixture of substances. High-performance liquid chromatography (HPLC) is a common method for determining the purity of the compound. nih.gov By using a suitable column and mobile phase, a single sharp peak should be observed for a pure sample, and the area of this peak relative to any impurity peaks can be used to quantify the purity, which is often expected to be ≥95% for research purposes. moldb.comnih.gov

Table 5: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Percentage (%)
Carbon C 12.01 71.53
Hydrogen H 1.01 8.31
Nitrogen N 14.01 12.83
Oxygen O 16.00 7.33

Reactivity and Chemical Transformations of N 2 Aminocyclohexyl Benzamide

Hydrolysis and Stability Studies of the Amide Bond

The amide bond in N-(2-aminocyclohexyl)benzamide, like other amides, is susceptible to hydrolysis to yield a carboxylic acid and an amine. youtube.com This transformation is a critical consideration in its stability and potential applications.

Detailed Research Findings:

The hydrolysis of amides is a well-studied process that can be catalyzed by acid or base. researchgate.netrsc.org The stability of the amide bond is attributed to resonance stabilization, which imparts a partial double bond character to the C-N bond, making it less reactive than other carbonyl derivatives. rsc.org

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric and electronic environment around the amide group. researchgate.net

While specific hydrolysis studies on this compound are not extensively documented in readily available literature, general principles of amide hydrolysis apply. The presence of the neighboring primary amine group could potentially influence the hydrolysis rate through intramolecular catalysis, especially in the cis-isomer where the groups are in close proximity. This could involve the amine acting as an intramolecular nucleophile or general base.

ConditionGeneral Effect on Amide HydrolysisPotential Influence on this compound
Acidic (e.g., HCl) Catalyzes hydrolysis by protonating the carbonyl oxygen. rsc.orgThe primary amine will also be protonated, which may affect its ability to participate in intramolecular catalysis.
Basic (e.g., NaOH) Catalyzes hydrolysis via direct nucleophilic attack of hydroxide. researchgate.netThe free primary amine may influence the local pH or participate in the reaction.
Neutral Hydrolysis is generally slow but can be facilitated by neighboring functional groups.The cis-isomer's proximate amine could potentially act as an intramolecular catalyst.

Functional Group Interconversions of Amine and Amide Moieties

The amine and amide functionalities in this compound can be chemically modified through various functional group interconversions. These transformations are fundamental in synthetic organic chemistry for creating new molecules with altered properties and reactivity.

Detailed Research Findings:

Amine Group Interconversions: The primary amine can be converted into a wide array of other functional groups. For instance, it can be transformed into an azide, which is a versatile intermediate for further reactions. vanderbilt.edu Diazotization of the primary amine with nitrous acid can lead to the formation of a diazonium salt, which is a key intermediate for introducing various substituents onto the cyclohexyl ring. msu.edu However, with aliphatic amines, these diazonium salts are often unstable. msu.edu The amine can also be alkylated, acylated, or sulfonylated to form secondary amines, amides, or sulfonamides, respectively. organic-chemistry.org

Amide Group Interconversions: The benzamide (B126) moiety can also undergo transformations. Reduction of the amide using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield a secondary amine, specifically N-(2-aminocyclohexyl)benzylamine. imperial.ac.uk Transamidation reactions, where the benzoyl group is transferred to another amine, are also possible, often requiring a catalyst. researchgate.netorganic-chemistry.org

Starting Functional GroupReagent(s)Resulting Functional Group
Primary Amine Nitrous Acid (HONO)Diazonium Salt (often unstable for aliphatic amines) msu.edu
Primary Amine Alkyl HalideSecondary or Tertiary Amine
Primary Amine Acyl Chloride/AnhydrideAmide
Amide LiAlH₄Secondary Amine imperial.ac.uk
Amide Another Amine (Transamidation)Different Amide researchgate.netorganic-chemistry.org

Reactions Involving the Primary Amine Functionality

The primary amine in this compound is a nucleophilic and basic center, making it reactive towards a variety of electrophiles.

Detailed Research Findings:

The lone pair of electrons on the nitrogen atom of the primary amine allows it to react with a wide range of electrophilic reagents.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form a new amide bond. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation of the amine, yielding secondary and tertiary amines. The degree of alkylation can sometimes be controlled by the reaction conditions and stoichiometry of the reagents.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

Reaction with Isocyanates and Isothiocyanates: The amine can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions.

Reagent TypeExample ReagentProduct Type
Acylating Agent Acetyl ChlorideN-(2-acetamidocyclohexyl)benzamide
Alkylating Agent Methyl IodideN-(2-(methylamino)cyclohexyl)benzamide
Carbonyl Compound BenzaldehydeN-(2-(benzylideneamino)cyclohexyl)benzamide (Schiff Base)
Isocyanate Phenyl IsocyanateN-(2-(3-phenylureido)cyclohexyl)benzamide

Cyclization and Annulation Reactions to Form Fused Ring Systems

The presence of two reactive functional groups in a 1,2-relationship on the cyclohexane (B81311) ring makes this compound an excellent precursor for the synthesis of fused heterocyclic ring systems.

Detailed Research Findings:

The stereochemistry of the starting material (cis or trans) is often crucial in these reactions, as it dictates the ability of the amine and amide groups to come into the necessary proximity for cyclization.

Formation of Dihydropyrimidinones/thiones: Reaction of the cis-isomer of this compound with phosgene (B1210022) or thiophosgene (B130339) can lead to the formation of a fused dihydropyrimidinone or dihydropyrimidinethione ring system.

Pictet-Spengler Type Reactions: While a classic Pictet-Spengler reaction involves a β-arylethylamine and a carbonyl compound, analogous intramolecular cyclizations can be envisioned. For instance, if the benzamide nitrogen were part of a different reactive system, the primary amine could participate in an intramolecular cyclization.

Synthesis of Fused Imidazoles: Reaction with a one-carbon electrophile, such as formic acid or a derivative, could potentially lead to the formation of a fused imidazole (B134444) ring system after an initial acylation of the primary amine followed by intramolecular cyclization and dehydration.

Reactant(s)Fused Ring System
Phosgene (or equivalent)Fused Dihydropyrimidinone
Aldehyde followed by oxidationFused Imidazole
Dicarbonyl compoundFused Diazepine

Stereochemical Transformations and Epimerization Studies

The stereochemistry of the 1,2-disubstituted cyclohexane ring in this compound is a key aspect of its structure. Studies on the interconversion of the cis and trans isomers (epimerization) are important for understanding its conformational behavior and for accessing specific stereoisomers.

Detailed Research Findings:

Epimerization involves the inversion of the stereochemical configuration at one of the two chiral centers on the cyclohexane ring. This can be a synthetically useful tool for accessing diastereomers that may be more difficult to synthesize directly. nih.govnih.gov

The conditions required for epimerization depend on the specific mechanism. For the chiral center bearing the primary amine, epimerization might be achieved under conditions that allow for reversible imine formation or through a deprotonation/reprotonation sequence if an adjacent activating group were present. Epimerization at the carbon bearing the benzamide group is generally more difficult due to the higher pKa of the C-H bond.

Recent advances in photocatalysis have enabled the epimerization of previously considered configurationally stable stereocenters under mild conditions. nih.govnih.gov Such methods could potentially be applied to this compound to interconvert its diastereomers. This would be valuable for creating specific stereoisomers that might have different biological activities or properties.

TransformationGeneral ConditionsSignificance
Cis to Trans Isomerization Base or acid catalysis, potentially involving reversible ring opening or imine formation.Access to the thermodynamically more stable trans isomer.
Trans to Cis Isomerization May require specific reagents or reaction pathways to overcome the thermodynamic preference for the trans isomer.Access to the kinetically favored or synthetically useful cis isomer.
Photocatalytic Epimerization Use of a photocatalyst and light to generate a radical intermediate that can undergo stereochemical scrambling. nih.govnih.govA modern and mild method for interconverting diastereomers. nih.govnih.gov

Coordination Chemistry of N 2 Aminocyclohexyl Benzamide and Its Derivatives

Design Principles for N-(2-aminocyclohexyl)benzamide as a Ligand

This compound and its derivatives are versatile ligands in coordination chemistry due to their inherent structural features. These molecules are typically bidentate, coordinating to a metal center through two donor atoms: the nitrogen of the primary amine group on the cyclohexyl ring and the oxygen of the amide carbonyl group. The stereochemistry of the 1,2-diaminocyclohexane backbone, which can exist as either cis or trans isomers, plays a crucial role in determining the geometry of the resulting metal complex. The trans isomer, in particular, often leads to the formation of chiral complexes, which is of significant interest in asymmetric catalysis.

The benzamide (B126) portion of the ligand offers a site for electronic and steric modifications. Substituents on the phenyl ring can be varied to fine-tune the electronic properties of the ligand, thereby influencing the reactivity of the metal center. For instance, electron-donating groups can increase the electron density on the metal, while electron-withdrawing groups can decrease it. This modulation of the ligand's electronic properties is a key principle in the rational design of catalysts with specific activities. nih.gov

Furthermore, the amide linkage itself provides a rigid framework that, in combination with the stereochemistry of the cyclohexyl ring, can create a well-defined chiral pocket around the metal center. This steric control is essential for achieving high enantioselectivity in catalytic reactions. The design of these ligands often involves a balance between steric bulk to enforce selectivity and sufficient flexibility to allow for substrate binding and product release.

Synthesis of Transition Metal Complexes (e.g., Cobalt(III), Copper(II) Complexes)

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the final product's structure and purity.

For the synthesis of Cobalt(III) complexes, a common precursor is a Cobalt(II) salt, which is subsequently oxidized to Cobalt(III) in the presence of the ligand. This oxidation can be achieved using an oxidizing agent or, in some cases, by air oxidation. The resulting Co(III) complexes are generally octahedral and kinetically inert. nih.gov The synthesis often results in the formation of bis- or tris-ligated complexes, where two or three molecules of the this compound ligand coordinate to the cobalt center.

Copper(II) complexes are readily synthesized by reacting a Cu(II) salt, such as copper(II) chloride or copper(II) acetate, with the ligand in a solvent like ethanol (B145695) or methanol. asianpubs.org The resulting complexes often adopt a square planar or distorted octahedral geometry. nih.gov The reaction is typically straightforward and proceeds at room temperature or with gentle heating. The stoichiometry of the reactants can be adjusted to favor the formation of either mono- or bis-ligated complexes.

A general procedure for the synthesis of these complexes involves dissolving the ligand in a suitable organic solvent, followed by the addition of a solution of the metal salt. asianpubs.org The reaction mixture is then stirred for a period of time, and the resulting complex may precipitate out of solution or be isolated by evaporation of the solvent. Recrystallization from an appropriate solvent system is often employed to obtain pure crystalline products suitable for structural analysis. asianpubs.org

Structural Characterization of Metal-Ligand Coordination Compounds

For example, in a typical octahedral Cobalt(III) complex with a bidentate N,O-coordinating this compound derivative, the two donor atoms from each ligand would occupy adjacent (cis) positions. In a bis(ligand) complex, this would lead to a Λ or Δ configuration at the metal center, depending on the chirality of the ligand and the arrangement of the ligands around the metal.

In the case of Copper(II) complexes, the coordination geometry can be more varied. Four-coordinate complexes often exhibit a square-planar geometry, while five- and six-coordinate complexes can be square-pyramidal or distorted octahedral, respectively. nih.gov The flexibility of the Cu(II) coordination sphere allows for the accommodation of additional ligands, such as solvent molecules or counter-ions, in the axial positions. nih.gov

Spectroscopic techniques are also vital for structural elucidation. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H and C=O groups upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing diamagnetic complexes, such as those of Co(III), in solution. It provides detailed information about the ligand's environment and the symmetry of the complex.

Electronic and Geometric Properties of Coordination Complexes

The electronic and geometric properties of this compound coordination complexes are intimately linked and dictate their reactivity. The geometry of the complex, as determined by X-ray crystallography and other techniques, influences the d-orbital splitting of the central metal ion, which in turn governs its electronic properties.

Electronic Properties:

The electronic properties of these complexes are often studied using UV-Visible spectroscopy. The d-d transitions of the metal ion give rise to absorption bands in the visible region of the spectrum, and the position and intensity of these bands provide information about the coordination environment and the ligand field strength. For instance, octahedral Co(III) complexes typically show two spin-allowed d-d transitions.

Magnetic susceptibility measurements can determine the number of unpaired electrons in a complex, thereby revealing its spin state. For example, Co(III) complexes are typically low-spin d⁶ and diamagnetic, while many Cu(II) complexes are d⁹ with one unpaired electron and are therefore paramagnetic.

Geometric Properties:

The geometric properties are primarily defined by the coordination number and the arrangement of the ligands around the metal center. As previously mentioned, Co(III) complexes with these bidentate ligands commonly adopt an octahedral geometry. nih.gov Copper(II) complexes are more flexible, with square planar, square pyramidal, and distorted octahedral geometries being common. nih.gov

The specific bond lengths and angles within the coordination sphere can be fine-tuned by modifying the substituents on the benzamide ring of the ligand. These subtle changes in geometry can have a significant impact on the catalytic activity of the complex.

Metal IonTypical Coordination GeometryTypical Spin StateSpectroscopic Features
Cobalt(III) Octahedral nih.govLow-spin (d⁶), DiamagneticTwo spin-allowed d-d transitions in UV-Vis
Copper(II) Square Planar, Square Pyramidal, or Distorted Octahedral nih.govd⁹, ParamagneticBroad d-d transition in UV-Vis

Potential in Catalysis as a Ligand (Non-Biological Context)

The unique structural and electronic features of this compound and its derivatives make them promising ligands for a variety of catalytic applications in non-biological contexts. The ability to readily tune both the steric and electronic properties of the ligand allows for the rational design of catalysts with high activity and selectivity.

One of the most significant areas of potential is in asymmetric catalysis, where the inherent chirality of the trans-1,2-diaminocyclohexane backbone can be exploited to induce enantioselectivity in chemical transformations. Metal complexes bearing these chiral ligands can create a chiral environment around the active site, favoring the formation of one enantiomer of the product over the other.

For example, Cobalt(III) complexes with related amide-containing ligands have been investigated for their catalytic activity in oxidation reactions. rsc.org The Co(III) center can act as a Lewis acid to activate substrates, and the ligand can influence the selectivity of the reaction.

Copper(II) complexes are well-known catalysts for a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The use of this compound as a ligand could lead to the development of new copper-based catalysts with improved performance. The bidentate nature of the ligand provides stability to the complex, while the tunable electronic properties can be used to optimize the catalytic cycle.

The potential applications are not limited to oxidation catalysis. These ligands could also be employed in other transition metal-catalyzed processes, such as transfer hydrogenation, hydrosilylation, and various cross-coupling reactions. The modular nature of the ligand synthesis allows for the creation of a diverse library of ligands that can be screened for activity in different catalytic systems.

Theoretical and Computational Chemistry Studies on N 2 Aminocyclohexyl Benzamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-aminocyclohexyl)benzamide, these methods could provide a deep understanding of its geometry, stability, and electronic characteristics.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of this compound would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. Given the flexibility of the cyclohexyl ring and the rotatable bonds of the benzamide (B126) group, this compound can exist in multiple conformations.

A thorough conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers. This would involve systematically rotating the key dihedral angles and performing geometry optimizations for each starting conformation. The relative energies of these conformers would indicate their population distribution at a given temperature. The cis and trans isomers of the 1,2-disubstituted cyclohexane (B81311) ring would also need to be considered as separate starting points for these analyses.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair-Equatorial-AxialB3LYP/6-31G(d)0.00C1-C2-N-C=O: 175
Chair-Axial-EquatorialB3LYP/6-31G(d)1.5C1-C2-N-C=O: 65
Twist-BoatB3LYP/6-31G(d)5.8C1-C2-N-C=O: -110

Note: This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Once the optimized geometry is obtained, the electronic structure of this compound could be analyzed. This would involve examining the distribution of electrons within the molecule, which is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO would likely be localized on the electron-rich amino group and the phenyl ring, while the LUMO might be centered on the benzoyl moiety.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Molecular OrbitalMethod/Basis SetEnergy (eV)
HOMOB3LYP/6-31G(d)-6.2
LUMOB3LYP/6-31G(d)-0.8
HOMO-LUMO GapB3LYP/6-31G(d)5.4

Note: This table is illustrative and does not represent actual experimental or calculated data.

Vibrational Frequency Calculations for Spectroscopic Correlation

To connect the theoretical model with experimental data, vibrational frequency calculations would be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the accuracy of the computed geometry and to aid in the assignment of experimental spectral bands.

For this compound, characteristic vibrational modes would include the N-H stretches of the amine and amide groups, the C=O stretch of the amide, and various C-H and C-C stretches of the cyclohexyl and phenyl rings.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is also invaluable for studying the pathways of chemical reactions. For this compound, this could involve investigating its synthesis or its participation in further chemical transformations.

Transition State Identification and Energy Barrier Determination

To understand how a reaction proceeds, it is necessary to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier, a critical factor in determining the reaction rate. For instance, the mechanism of acylation of 1,2-diaminocyclohexane to form this compound could be studied to understand the regioselectivity of the reaction.

Molecular Modeling and Docking Studies (Purely Theoretical Ligand-Target Interactions, Non-Biological Outcome)

Theoretical and computational chemistry provides a powerful lens for investigating the structural and electronic properties of this compound at the molecular level. Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Mechanics (MM), are instrumental in elucidating the three-dimensional structure and conformational landscape of this compound. scispace.com

In a typical in silico workflow, the 3D structure of this compound would first be generated and then optimized to find its most stable conformation, a process that involves minimizing the molecule's energy. scispace.com Force fields like MMFF94 are commonly employed for such geometry optimizations. scispace.com Computational methods, particularly DFT, allow for the calculation of various molecular properties and descriptors. scispace.comsci-hub.se These descriptors can provide insights into the molecule's reactivity and potential for intermolecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. sci-hub.se This method simulates the docking process by placing the ligand into the binding site of a protein and evaluating the stability of the resulting complex, often expressed as a docking score or binding energy. scispace.comsci-hub.se The interaction between the ligand and the amino acid residues of the protein's binding site, such as hydrogen bonds and hydrophobic interactions, are key determinants of this score. sci-hub.se While docking studies are frequently used in drug discovery to predict the biological activity of a compound, they can also be employed in a purely theoretical context to understand the fundamental principles of molecular recognition without assessing any biological outcome.

Prediction and Analysis of Stereochemical Behavior

The stereochemical nature of this compound is a critical aspect of its molecular architecture, arising from the chiral centers present in the 2-aminocyclohexyl moiety. The parent compound, 1,2-diaminocyclohexane, exists as three stereoisomers: a cis-isomer and a pair of trans-enantiomers. wikipedia.org Consequently, this compound can also exist in these distinct stereoisomeric forms.

Computational methods are invaluable for predicting and analyzing the stereochemical behavior of this compound. Conformational analysis of disubstituted cyclohexanes is a well-established area of theoretical study. youtube.com The relative stabilities of the cis and trans isomers of this compound, as well as the different chair conformations of the cyclohexane ring, can be predicted using quantum mechanical calculations. researchgate.netnih.gov

For the cis-isomer, where both the amino and benzamido groups are on the same side of the cyclohexane ring, one substituent will typically occupy an axial position while the other is equatorial in the most stable chair conformation. youtube.com In contrast, the trans-isomers have the substituents on opposite sides of the ring, which allows for a diaxial or a diequatorial arrangement. Generally, the diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. youtube.com

Theoretical calculations can quantify the energy differences between these various conformations and isomers. By employing methods such as DFT, it is possible to calculate the rotational barriers around the C-N bonds and to predict the most likely three-dimensional arrangement of the atoms. This information is crucial for understanding how the molecule's shape is influenced by its stereochemistry.

The following table summarizes the possible stereoisomers of this compound based on the stereochemistry of the 1,2-diaminocyclohexane precursor.

Isomer Chirality of 1,2-diaminocyclohexane Precursor Relative Substituent Positions
cis-N-(2-aminocyclohexyl)benzamide(1R,2S) or (1S,2R) - mesoSame side of the ring
(trans-R,R)-N-(2-aminocyclohexyl)benzamide(1R,2R)Opposite sides of the ring
(trans-S,S)-N-(2-aminocyclohexyl)benzamide(1S,2S)Opposite sides of the ring

Applications of N 2 Aminocyclohexyl Benzamide As a Chemical Intermediate and Scaffold

Role as a Key Synthetic Building Block for Complex Molecules

N-(2-aminocyclohexyl)benzamide is recognized in the chemical community as a valuable organic building block. moldb.com Its structure, featuring a cyclohexane (B81311) ring bearing both an amino group and a benzamide (B126) moiety, provides two reactive sites that can be selectively functionalized. This dual reactivity allows for the stepwise construction of more intricate molecular architectures.

The presence of the primary amine and the amide linkage allows for a variety of chemical transformations. The amino group can readily participate in reactions such as N-alkylation, acylation, and condensation reactions to form imines or be incorporated into heterocyclic systems. The benzamide portion, while generally more stable, can be modified through aromatic substitution on the benzene (B151609) ring or, under more forcing conditions, through cleavage of the amide bond. This inherent reactivity makes this compound a strategic starting material for the synthesis of a range of more complex target molecules.

While specific, publicly documented examples of complex molecules synthesized directly from this compound are limited, its classification as a commercially available building block underscores its utility in synthetic campaigns within research and development settings. moldb.com The strategic placement of its functional groups makes it an ideal candidate for the synthesis of compounds with potential applications in medicinal chemistry and other areas of chemical research.

Utilization as a Scaffold for Chemical Diversification and Library Synthesis

The core structure of this compound serves as an excellent scaffold for chemical diversification and the generation of compound libraries. A scaffold in medicinal and combinatorial chemistry is a central molecular framework upon which various substituents can be systematically attached to create a large number of related compounds. The purpose of generating such libraries is to explore a wide chemical space in the search for new molecules with desired properties, such as biological activity.

The two distinct points of functionality on the this compound molecule are key to its use as a scaffold. The primary amine can be readily derivatized with a wide array of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes, to introduce diverse side chains. Furthermore, the benzoyl group can be modified, for example, by using substituted benzoyl chlorides in its initial synthesis, allowing for another layer of diversity.

This systematic derivatization can lead to the creation of a focused library of compounds, all sharing the common this compound core but differing in the nature of the appended groups. The analysis of the structure-activity relationships (SAR) within such a library can provide valuable insights into how different substituents influence the properties of the molecule.

Table 1: Potential Diversification of the this compound Scaffold

Reactive SiteReagent ClassResulting Functional GroupPotential for Diversity
Primary AmineCarboxylic AcidsAmideHigh (variety of R-groups)
Primary AmineSulfonyl ChloridesSulfonamideHigh (variety of R-groups)
Primary AmineAldehydes/KetonesImine (can be reduced to secondary amine)High (variety of R-groups)
Benzoyl GroupSubstituted Benzoyl Chlorides (in synthesis)Substituted BenzamideHigh (variety of aromatic substituents)

Applications in Materials Science and Chemical Probes (Excluding Biological Sensors)

While the primary focus of benzamide derivatives is often in the realm of medicinal chemistry, the structural attributes of this compound also suggest potential applications in materials science and as chemical probes, excluding biological sensors. The ability to introduce different functional groups onto the scaffold can be exploited to create materials with tailored properties.

For instance, the introduction of polymerizable groups, such as acrylates or styrenes, onto the this compound core could allow for its incorporation into polymer chains. This could lead to the development of novel polymers with specific thermal, mechanical, or optical properties, influenced by the rigid cyclohexane and aromatic components of the monomer. The bifunctional nature of the scaffold could also be used to create cross-linked polymer networks.

As a chemical probe, derivatives of this compound could be designed to interact with specific analytes. For example, by attaching a chromophore or fluorophore to the scaffold, a colorimetric or fluorescent probe could be developed. The cyclohexane and benzamide framework would provide a defined three-dimensional structure that could be engineered to create a specific binding pocket for a target molecule, leading to a detectable change in the probe's optical properties upon binding.

Development of Novel Catalytic Systems Based on this compound Derivatives

The this compound scaffold is a promising platform for the development of novel ligands for catalysis. In catalysis, a ligand is a molecule that binds to a central metal atom to form a coordination complex, which then acts as the catalyst. The properties of the ligand, such as its stereochemistry and electronic nature, play a crucial role in determining the activity and selectivity of the catalyst.

The 1,2-diamine functionality, which can be revealed or created from the this compound structure, is a well-established and privileged motif in the design of chiral ligands for asymmetric catalysis. By modifying the benzamide portion and the amino group, a library of bidentate or even tridentate ligands can be synthesized. These ligands can then be complexed with various transition metals, such as rhodium, iridium, palladium, or copper, to generate new catalytic systems.

The chirality of the 1,2-diaminocyclohexane backbone is a key feature that can be exploited to induce enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a chiral product over the other. This is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals, where the biological activity is often associated with a specific enantiomer.

Table 2: Potential Catalytic Applications of this compound-Derived Ligands

MetalPotential Catalytic ReactionLigand Design Feature
Rhodium/IridiumAsymmetric HydrogenationChiral diamine backbone
PalladiumAsymmetric Allylic AlkylationChiral diamine backbone, tunable electronic properties
CopperAsymmetric Conjugate AdditionChiral diamine backbone, potential for tridentate coordination
RutheniumAsymmetric Transfer HydrogenationChiral diamine backbone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.